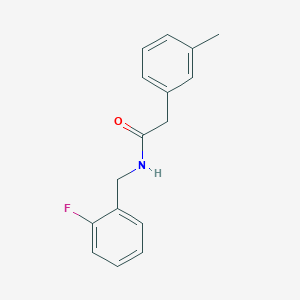![molecular formula C19H20ClFN2O2 B5381577 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B5381577.png)
2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide, also known as CFM-2, is a small molecule compound that has been widely studied for its potential use in treating various diseases.
Mécanisme D'action
2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes, including histone deacetylases, protein kinases, and proteasomes. 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide also modulates the activity of various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. Additionally, 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide has been shown to induce autophagy and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting tumor growth, protecting against neuronal damage, and improving cognitive function. 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide in lab experiments is its ability to selectively target specific enzymes and signaling pathways, making it a useful tool for studying the mechanisms of various diseases. However, one limitation of using 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide is its potential toxicity and off-target effects, which can affect the accuracy of experimental results.
Orientations Futures
There are several future directions for research on 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide. One area of focus is the development of more potent and selective analogs of 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide for use in treating various diseases. Another area of focus is the investigation of the potential use of 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of action of 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide and its potential for use in various disease models.
Méthodes De Synthèse
2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide is synthesized using a multi-step process that involves the reaction of 4-chloro-2-fluoroaniline with 4-(4-morpholinyl)benzaldehyde, followed by the addition of acetic anhydride and acetic acid. The final product is obtained through recrystallization and purification using column chromatography.
Applications De Recherche Scientifique
2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide has been studied extensively for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide has been shown to inhibit the growth of tumor cells and induce apoptosis. Inflammation research has shown that 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide can reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide has been shown to protect against neuronal damage and improve cognitive function.
Propriétés
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-[(4-morpholin-4-ylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O2/c20-16-4-3-15(18(21)12-16)11-19(24)22-13-14-1-5-17(6-2-14)23-7-9-25-10-8-23/h1-6,12H,7-11,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZMPQRDINDSGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CNC(=O)CC3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl {4-[2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanovinyl]-2-bromo-6-ethoxyphenoxy}acetate](/img/structure/B5381495.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B5381506.png)
![1'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5381510.png)
![6,8-dichloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5381519.png)
![3-(4-fluorophenyl)-5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5381522.png)
![(3S*,5R*)-1-(cyclopropylmethyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5381528.png)
![3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5381544.png)
![ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate](/img/structure/B5381547.png)
![8-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5381553.png)
![5-ethyl-2-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5381568.png)


![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxy-1-methylethyl)piperidine-4-carboxamide](/img/structure/B5381584.png)
